1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include:
Reagents: Phenylethylamine, aldehyde, acid catalyst (e.g., hydrochloric acid)
Conditions: Heating at 100°C for several hours
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Reticuline: Another isoquinoline alkaloid with similar structural features.
Tetrahydroisoquinoline: A simpler analog with a similar core structure.
Uniqueness
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
72512-00-6 |
---|---|
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C16H17NO3.ClH/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(18)8-14(13)15(19)9-17-16;/h2-8,15-19H,9H2,1H3;1H |
InChI Key |
SUPIHZOSKIASLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O.[Cl-] |
Origin of Product |
United States |
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